1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane
Description
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methoxybicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H11BrO/c1-9-7-2-6(3-7,4-7)5-8/h2-5H2,1H3 |
InChI Key |
RRQCMNMCDYJPAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)(C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical bromination of 1-methyl-3-methoxybicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) under light or heat conditions . This reaction selectively introduces a bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane, often employs continuous flow processes. These processes allow for the efficient and scalable synthesis of the bicyclo[1.1.1]pentane core, which can then be functionalized with various substituents .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under mild conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane depends on its specific application. In drug design, it acts as a bioisostere, mimicking the spatial and electronic properties of other functional groups, thereby enhancing the solubility, potency, and metabolic stability of drug candidates . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and physicochemical differences between 1-(bromomethyl)-3-methoxy-BCP and related BCP derivatives:
Key Observations :
- Halogenation : Bromine at the bridgehead (e.g., 1-bromo-BCP) enables Suzuki-Miyaura cross-coupling, while bromomethyl groups (as in the target compound) facilitate alkylation or nucleophilic substitution .
- Polar Groups: Methoxy (-OCH3) and amino (-NH2) substituents improve aqueous solubility compared to nonpolar analogs like 1-bromo-3-phenyl-BCP .
- Fluorine Effects : Difluoro substituents (e.g., 2,2-difluoro-BCP) enhance metabolic stability and lipophilicity, mimicking para-substituted aromatics .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity (logP): Bromine increases logP (~2.5 for 1-(bromomethyl)-3-methoxy-BCP) compared to amino-BCP (logP ~1.2), but methoxy mitigates excessive hydrophobicity .
- Solubility : Methoxy-BCP derivatives show 2–3× higher aqueous solubility than halogenated analogs like 1-bromo-3-phenyl-BCP .
- Metabolic Stability : Bromine may reduce oxidative metabolism compared to methyl groups, while methoxy groups are susceptible to demethylation .
Biological Activity
1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The compound's three-dimensional structure may enhance its interaction with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The molecular formula for 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane is . Its distinctive bicyclic framework allows for diverse functionalization, which can influence its biological activity.
Biological Activity Overview
Research indicates that 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane exhibits a range of biological activities, including enzyme inhibition and antimicrobial properties. The compound's ability to modulate biological systems is primarily attributed to its structural characteristics, which facilitate interactions with various biomolecules.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against several pathogens:
- Bacterial Strains : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL.
- Fungal Strains : It has also displayed antifungal activity against Candida albicans, indicating its potential utility in treating fungal infections.
Table 1: Antimicrobial Activity of 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane
| Microorganism | Activity Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 625 - 1250 |
| Enterococcus faecalis | Bacterial | 625 |
| Candida albicans | Fungal | Significant |
The precise mechanism by which 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane exerts its biological effects is still under investigation. However, it is hypothesized that the bromomethyl group may play a crucial role in enzyme inhibition and receptor modulation, affecting cellular pathways involved in microbial resistance.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of bicyclic compounds similar to 1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various bicyclic compounds and their corresponding biological activities, underscoring the importance of structural modifications in enhancing efficacy against specific pathogens .
- Another research article emphasized the potential role of bicyclic scaffolds in drug design, noting their ability to serve as effective inhibitors in various biochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
